molecular formula C10H10BrNOS B1402062 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde CAS No. 1707377-91-0

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1402062
CAS No.: 1707377-91-0
M. Wt: 272.16 g/mol
InChI Key: WXUVZUFIKCCEIC-UHFFFAOYSA-N
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Description

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is an organic compound that features a thiazolidine ring attached to a benzaldehyde moiety, with a bromine atom at the para position relative to the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with thiazolidine. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction between the aldehyde and thiazolidine under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed Suzuki coupling using boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 4-Bromo-2-(thiazolidin-3-yl)benzoic acid.

    Reduction: 4-Bromo-2-(thiazolidin-3-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to fully understand the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(thiazolidin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Bromo-2-(thiazolidin-3-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.

    Thiazolidine derivatives: Compounds containing the thiazolidine ring but with different substituents on the benzene ring.

Uniqueness

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is unique due to the presence of both the bromine atom and the thiazolidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-9-2-1-8(6-13)10(5-9)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUVZUFIKCCEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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